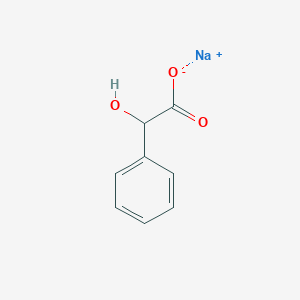

Sodium mandelate

説明

Synthesis Analysis

- Enzymatic Synthesis: Hegeman (1966) investigated the synthesis of enzymes responsible for converting d(−)-mandelate to benzoate in Pseudomonas putida, highlighting the biochemical processes involved in mandelate metabolism (Hegeman, 1966).

- Alternative Pathways in Yeasts: Valera et al. (2020) presented evidence of the mandelate pathway in yeasts for benzenoid synthesis, offering insights into alternative synthetic routes (Valera et al., 2020).

- Ethyl Mandelate Synthesis: Yin Guo-hu (2014) introduced a new method for synthesizing D/L-ethyl mandelate, providing a different approach to mandelate derivatives (Yin Guo-hu, 2014).

Molecular Structure Analysis

- Structural Studies on Enzymes: Hegeman (1966) also explored the properties of mutants in Pseudomonas putida that affect the mandelate pathway, shedding light on the molecular interactions with mandelate (Hegeman, 1966).

Chemical Reactions and Properties

- Catalysis for Mandelate Preparation: Rafiee et al. (2004) discussed the use of K5CoW12O40×3H2O as a catalyst for preparing mandelates, emphasizing its importance in organic chemistry (Rafiee et al., 2004).

Physical Properties Analysis

- Properties in Ion-Exchange Processes: Romanko et al. (1969) explored the resolution of sodium mandelate using liquid ion-exchange, providing insights into its physical interactions and properties (Romanko et al., 1969).

Chemical Properties Analysis

- Nucleophilic Benzoylation and Oxidative Decarboxylation: Blay et al. (2001) reported on the use of lithiated methyl mandelate for alkyl aryl ketone synthesis, illustrating its reactivity and chemical behavior (Blay et al., 2001).

科学的研究の応用

Resolution of Racemic Substances : Sodium mandelate has been used in the resolution of racemic substances through liquid ion-exchange processes. This method allows for the separation of enantiomers and has been effective in obtaining optically pure sodium mandelate (Romanko, Wells, Rothbart, & Rrieman, 1969).

Equilibrium Studies : Research on the equilibria between solutions of various compounds and aqueous solutions of sodium mandelate has been conducted. These studies are essential for understanding the ion-exchange selectivity coefficients, which are crucial in separating racemic anions like mandelate (Rieman, Luque, & Jiménez, 1973).

Preparation of Mandelates : Sodium mandelate is significant in the synthesis of mandelates, which have applications in artificial flavorings, perfumes, medicines, and pesticides. The repellent effect against mosquitoes of certain mandelate esters has also been reported (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

Enzymatic Conversion : Sodium mandelate has been studied in the enzymatic conversion of mandelic acid to benzoic acid. Certain strains of Pseudomonas fluorescens can grow using mandelate as their sole carbon source (Gunsalus, Gunsalus, & Stanier, 1953).

Bilirubin Displacing Effect : In pharmaceutical contexts, sodium mandelate has been tested for its bilirubin displacing effect in preparations of human serum albumin. It displaces bilirubin from its complex with albumin, which is important in understanding its interactions in medical treatments (Brodersen & Hansen, 1977).

Antibacterial and Anticancer Applications : Methenamine mandelate, a related compound, has been used as a urinary antibacterial agent and shown potential in cancer treatment when loaded into pH-sensitive nanoparticles. These nanoparticles can induce DNA damage and apoptosis in cancer cells (Zhang et al., 2017).

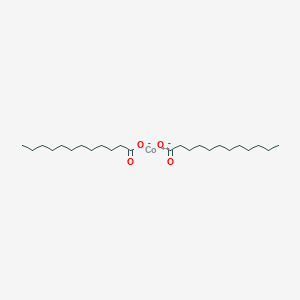

Coordination Compounds Studies : Studies on the coordination compounds of cobalt nitrate with sodium mandelate have been conducted, revealing insights into the formation of various complexes (Sen & Kapoor, 1963).

Safety And Hazards

特性

IUPAC Name |

sodium;2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDLHTBMGQEUDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-64-2 (Parent) | |

| Record name | Mandelic acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30921254 | |

| Record name | Sodium hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium mandelate | |

CAS RN |

114-21-6, 34166-39-7 | |

| Record name | Mandelic acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-phenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034166397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83WBN2F871 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

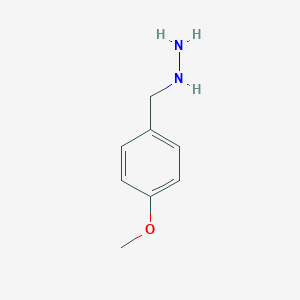

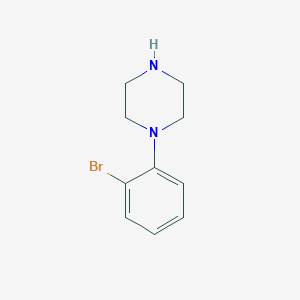

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)

![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)